![molecular formula C12H8ClF3N2S B2355643 3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 303147-81-1](/img/structure/B2355643.png)
3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, pyridinylsulfanyl, and trifluoromethyl groups
Aplicaciones Científicas De Investigación
3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine typically involves the introduction of the chloro, pyridinylsulfanyl, and trifluoromethyl groups onto a pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine precursor with appropriate reagents. For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and palladium catalysts (Pd/C) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine is unique due to the presence of both the pyridinylsulfanyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-chloro-2-(pyridin-2-ylsulfanylmethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c13-9-5-8(12(14,15)16)6-18-10(9)7-19-11-3-1-2-4-17-11/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZUOGQYFDJGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)
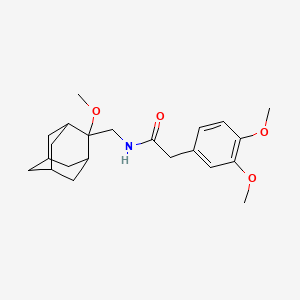
![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B2355568.png)
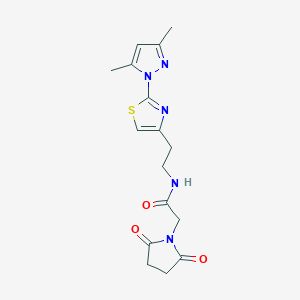
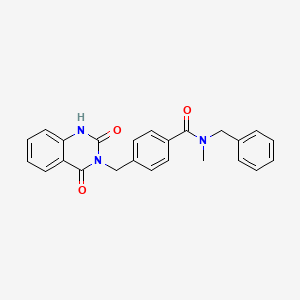
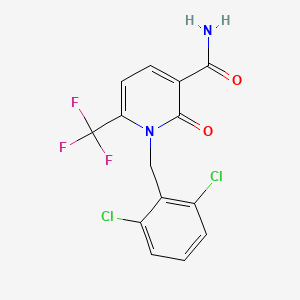
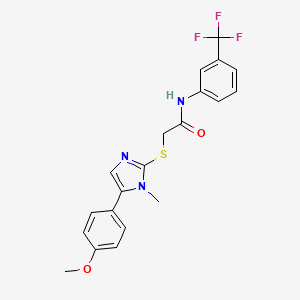
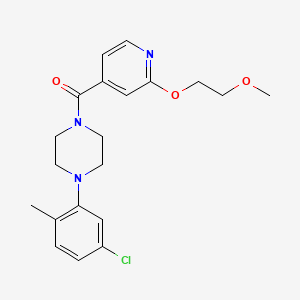
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)
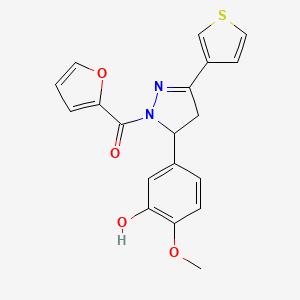
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)
